4-hydroxypent-2-enal

Description

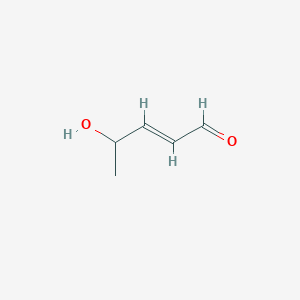

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-hydroxypent-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(7)3-2-4-6/h2-5,7H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWXLYPSGLVHNC-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16931-17-2, 16931-27-4, 34424-65-2 | |

| Record name | Hydroxypentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016931172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenal, 4-hydroxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016931274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentenal, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034424652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Stereochemical Control of 4 Hydroxypent 2 Enal

Strategies for the Preparation of 4-Hydroxypent-2-enal

The synthesis of this compound can be approached through several distinct methodologies, each offering unique advantages in terms of efficiency, stereocontrol, and applicability to the synthesis of related hydroxyalkenals. These strategies range from biocatalytic methods to modern organometallic catalysis and classic organic transformations.

Enantioselective Synthesis of this compound and Related Hydroxyalkenals

Achieving high enantiomeric purity is a critical aspect of the synthesis of chiral 4-hydroxyalkenals, as the biological effects of these compounds can be stereospecific. The main approaches to enantioselective synthesis involve enzymatic kinetic resolution, asymmetric catalysis, and the use of chiral starting materials.

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers of chiral alcohols, which are key precursors to chiral 4-hydroxyalkenals. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.

A widely used enzyme for this purpose is Candida antarctica lipase (B570770) B (CALB), often in an immobilized form such as Novozym 435. The process typically involves the acylation of a racemic secondary alcohol, such as pent-1-en-4-ol (a precursor to this compound), with an acyl donor. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acylated and unreacted enantiomers can then be separated chromatographically.

For instance, in the synthesis of the related compound (R)- and (S)-4-hydroxynon-2-enal, racemic oct-1-en-3-ol is resolved using CALB-mediated propionylation. This enzymatic step provides the (R)-alcohol and the (S)-propionate with high enantiomeric excess. The unreacted (R)-alcohol can be directly used in subsequent reactions, while the (S)-propionate can be hydrolyzed to yield the (S)-alcohol. This strategy is directly applicable to the synthesis of the enantiomers of this compound from racemic pent-1-en-4-ol.

Table 1: Key Features of Enzymatic Resolution for Hydroxyalkenal Synthesis

| Feature | Description |

|---|---|

| Enzyme | Candida antarctica lipase B (CALB) is commonly used for its high stereoselectivity. |

| Process | Kinetic resolution of a racemic secondary alcohol precursor via enantioselective acylation. |

| Separation | The resulting mixture of acylated and unreacted enantiomers is separated by chromatography. |

| Outcome | Production of both enantiomers of the precursor alcohol with high optical purity. |

Olefin metathesis, a Nobel Prize-winning reaction, has emerged as a versatile and efficient method for the formation of carbon-carbon double bonds. libretexts.org Cross-metathesis, in particular, is a powerful tool for the synthesis of 4-hydroxyalkenals. bohrium.com This reaction involves the exchange of substituents between two different alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium, such as the Grubbs catalysts.

In the context of this compound synthesis, a cross-metathesis reaction can be performed between a chiral pent-1-en-4-ol and an α,β-unsaturated aldehyde, such as acrolein. The use of an enantiomerically pure pent-1-en-4-ol, obtained via enzymatic resolution, allows for the direct synthesis of the corresponding enantiomer of this compound. Second-generation Grubbs catalysts are often employed to ensure high conversion and selectivity. This approach is advantageous due to its operational simplicity and the generally high yields achieved.

A study on the synthesis of 4-hydroxynon-2-enal demonstrated the efficacy of this method, where enantiomerically pure oct-1-en-3-ol was reacted with acrolein in the presence of a second-generation Grubbs catalyst to afford the target compound in good yield and with excellent optical purity. rsc.org This methodology can be directly extrapolated to the synthesis of this compound.

Traditional multi-step organic synthesis provides a robust framework for the construction of 4-hydroxyalkenals. These methods often involve the sequential formation of the carbon skeleton and introduction of the required functional groups.

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the formation of alkenes and are well-suited for the synthesis of α,β-unsaturated aldehydes. organic-chemistry.orgnih.gov In this approach, a phosphorus ylide (Wittig reagent) or a phosphonate (B1237965) carbanion (HWE reagent) reacts with an aldehyde to form a double bond. libretexts.orgscirp.org For the synthesis of this compound, a suitable C3-aldehyde bearing a protected hydroxyl group at the C2 position would be reacted with a C2-phosphorus ylide, such as (formylmethylene)triphenylphosphorane, followed by deprotection. The stereoselectivity of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions, allowing for the preferential formation of either the (E)- or (Z)-isomer. organic-chemistry.org

Synthesis of Protected and Functionalized this compound Derivatives

The synthesis of protected and functionalized derivatives of this compound is crucial for their use in more complex synthetic schemes and for studying their biological activities. Protection of the hydroxyl and/or aldehyde groups allows for selective reactions at other positions of the molecule.

The synthesis of (S,E)-4,5-dihydroxypent-2-enal, a dihydroxy derivative of this compound, has been reported. One synthetic approach involves the thermolysis of 2-deoxyribose, following a modified Esterbauer procedure. However, this method often results in low yields.

Stereoanalysis and Enantiomeric Purity Determination for this compound Enantiomers

The analysis of the stereochemical composition of this compound and the determination of the enantiomeric purity of its separated enantiomers are crucial steps in its synthesis and application. High-performance liquid chromatography (HPLC) and gas chromatography (GC) on chiral stationary phases are the predominant techniques employed for this purpose.

For the closely related and extensively studied 4-hydroxynon-2-enal (HNE), gas chromatography is a well-established method for stereoanalysis. This often involves the derivatization of the hydroxyl group, for instance, through trimethylsilylation, to enhance volatility and improve chromatographic separation. The separation of the resulting diastereomeric derivatives is then achieved on a chiral column. For example, the trimethylsilylated enantiomers of HNE have been successfully separated using a chiral column, with distinct retention times allowing for their quantification.

Similarly, chiral HPLC is a powerful tool for the direct separation of enantiomers without the need for derivatization. The choice of the chiral stationary phase is critical and is determined by the specific properties of the analyte. For 4-hydroxyalkenals, columns based on polysaccharide derivatives or proteins have been shown to be effective. The optimization of the mobile phase composition, including the type and concentration of organic modifiers and additives, is essential to achieve baseline separation of the enantiomers.

The determination of enantiomeric excess (ee) is a quantitative measure of the purity of an enantiomeric sample. It is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 1: Analytical Methods for Chiral Analysis of 4-Hydroxyalkenals

| Analytical Technique | Column Type | Derivatization | Key Parameters | Application |

| Chiral Gas Chromatography (GC) | Chiral Capillary Column (e.g., based on cyclodextrins) | Often required (e.g., silylation) | Temperature program, carrier gas flow rate | Determination of enantiomeric ratio and purity |

| Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Stationary Phase (e.g., polysaccharide-based) | Not always necessary | Mobile phase composition, flow rate, detection wavelength | Direct separation and quantification of enantiomers |

Configurational and Chemical Stability of this compound Under Defined Conditions

The configurational and chemical stability of this compound is a significant consideration, particularly during its synthesis, purification, and storage. As an α,β-unsaturated aldehyde with a hydroxyl group, it possesses multiple reactive sites, making it susceptible to various transformations.

The stereocenter at the C4 position is susceptible to racemization, especially under harsh reaction conditions, such as strongly acidic or basic environments, or at elevated temperatures. The lability of the proton at the chiral center can lead to the loss of enantiomeric purity over time. Therefore, mild reaction and purification conditions are imperative to maintain the configurational integrity of the enantiomers.

Chemically, this compound can undergo a variety of reactions that can affect its stability. The aldehyde functionality can be oxidized to a carboxylic acid or reduced to an alcohol. The α,β-unsaturated system is prone to Michael addition reactions with various nucleophiles. Furthermore, the hydroxyl group can be esterified or etherified.

The stability of 4-hydroxy-2-alkenals, in general, is known to be limited, and they are often used in subsequent reactions without prolonged storage. Studies on the long-term stability of this compound under specific conditions of pH, temperature, and in the presence of light or air are not extensively documented in the available literature. However, it is reasonable to infer from the chemistry of similar compounds that storage at low temperatures, under an inert atmosphere, and in the absence of light is advisable to minimize degradation. The potential for intramolecular cyclization to form furan (B31954) derivatives, a common reaction for γ-hydroxy-α,β-unsaturated carbonyl compounds, should also be considered as a potential degradation pathway.

Table 2: Potential Stability Issues of this compound

| Factor | Potential Effect | Mitigation Strategies |

| pH (Strong Acid/Base) | Racemization at the C4 stereocenter; Aldol (B89426) condensation/retro-aldol reactions. | Maintain neutral or mildly acidic/basic conditions during workup and purification. |

| Temperature | Increased rates of degradation reactions and racemization. | Perform reactions and purifications at low temperatures; store at or below 0°C. |

| Oxygen | Oxidation of the aldehyde to a carboxylic acid. | Handle and store under an inert atmosphere (e.g., nitrogen or argon). |

| Light | Potential for photochemical reactions. | Store in amber vials or protect from light. |

| Nucleophiles | Michael addition to the α,β-unsaturated system. | Avoid contact with strong nucleophiles during storage. |

Mechanistic Investigations of Formation and Reactivity of 4 Hydroxypent 2 Enal

Pathways of Endogenous Generation of 4-Hydroxypent-2-enal and Related Hydroxyalkenals

The endogenous formation of this compound and other related 4-hydroxyalkenals is a consequence of cellular damage, originating from two primary sources: the oxidative degradation of lipids and the fragmentation of DNA at abasic sites. These reactive aldehydes are significant as they can interact with and modify other biological molecules.

Formation via Lipid Peroxidation Processes

Lipid peroxidation is a complex process initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs), which are abundant in cellular membranes. nih.govsemanticscholar.orgnih.gov This process leads to a cascade of reactions that generate a variety of bioactive compounds, including a class of α,β-unsaturated aldehydes known as 4-hydroxyalkenals. nih.govbohrium.com The specific 4-hydroxyalkenal formed depends on the parent fatty acid that undergoes peroxidation.

The general mechanism involves the abstraction of a hydrogen atom from a methylene (B1212753) group in the PUFA, leading to the formation of a carbon-centered radical. nih.gov This is followed by a series of non-enzymatic reactions that ultimately produce reactive aldehyde species. nih.govbohrium.com For instance, 4-hydroxy-2-nonenal (HNE) is a major product derived from the peroxidation of n-6 PUFAs like linoleic acid and arachidonic acid. nih.govnih.govnih.gov Similarly, 4-hydroxy-2-hexenal (HHE) is generated from the peroxidation of n-3 PUFAs such as linolenic acid. nih.govbohrium.com While less commonly cited, this compound's formation follows the same mechanistic pathway from the oxidative degradation of appropriate shorter-chain or differently unsaturated fatty acids.

The process can be initiated by free oxygen radicals and results in the cleavage of the oxidized fatty acyl chain. nih.govnih.gov Several mechanisms have been proposed for this cleavage, often involving the formation of intermediates like hydroperoxides, alkoxyl radicals, and dioxetanes. nih.govresearchgate.net The end result is the release of 4-hydroxyalkenals from the methyl end of the fatty acid chain. nih.gov

| 4-Hydroxyalkenal | Precursor Polyunsaturated Fatty Acid (Family) | Reference |

|---|---|---|

| 4-hydroxy-2-nonenal (HNE) | n-6 PUFAs (e.g., Linoleic acid, Arachidonic acid) | nih.govnih.gov |

| 4-hydroxy-2-hexenal (HHE) | n-3 PUFAs (e.g., Linolenic acid) | nih.govbohrium.com |

| 4-hydroxydodecadienal (HDDE) | n-6 PUFAs (e.g., Arachidonic acid via 12-lipoxygenase) | nih.gov |

Generation from DNA Apurinic/Apyrimidinic Sites as an α,β-Unsaturated Aldehyde Sugar Remnant

Apurinic/apyrimidinic (AP) sites are one of the most common forms of DNA damage, arising from the spontaneous or enzymatic cleavage of the N-glycosidic bond that links a DNA base to the deoxyribose sugar backbone. elsevierpure.comresearchgate.netnih.gov These sites are essentially gaps in the DNA sequence where a base is missing. The deoxyribose sugar at an AP site exists in equilibrium between a ring-closed hemiacetal form and a ring-opened aldehyde form. nih.govnih.gov It is this aldehyde form that can undergo further reactions to generate α,β-unsaturated aldehydes, including structures related to this compound.

The cleavage of the DNA backbone at these AP sites can be catalyzed by various agents, including AP lyase enzymes and molecules containing amine groups. elsevierpure.comresearchgate.net This cleavage occurs via a β-elimination reaction, which breaks the phosphodiester bond on the 3' side of the AP site. nih.govacs.org The result of this reaction is a strand break with a trans-α,β-unsaturated aldehyde sugar remnant at the 3'-terminus. nih.govnih.gov This reactive aldehyde is a structural analog of this compound, sharing the core α,β-unsaturated aldehyde functionality.

The presence of amines, including those on the side chains of amino acids like lysine (B10760008) in proteins or small molecules like spermine, can significantly accelerate the rate of DNA strand cleavage at AP sites. nih.gov The mechanism involves the reaction of the amine with the ring-opened aldehyde form of the AP site.

The key steps are:

Iminium Ion Formation: The amine nucleophilically attacks the aldehyde group of the open-chain deoxyribose to form a Schiff base, which is then protonated to an iminium ion intermediate. nih.govacs.org

β-Elimination: The formation of the iminium ion facilitates the abstraction of a proton from the C2' position of the deoxyribose sugar. This leads to the elimination of the 3'-phosphate group, cleaving the DNA backbone. acs.org

Product Formation: This elimination reaction generates a trans-α,β-unsaturated iminium ion as an intermediate. nih.govnih.gov Subsequent hydrolysis of this iminium ion yields the final product: a strand break with a 3'-terminal trans-α,β-unsaturated aldehyde. nih.gov

This process highlights a significant pathway for the in-situ generation of reactive aldehydes directly on the DNA backbone, which can then participate in further chemical reactions.

Chemical Reactivity and Mechanistic Investigations of this compound

The chemical reactivity of this compound, like other α,β-unsaturated aldehydes, is dominated by its electrophilic nature. The conjugated system of the double bond and the carbonyl group creates two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). libretexts.orgnih.gov

Michael-Type Addition Reactions (e.g., Aza-Michael Addition)

The presence of the α,β-unsaturation makes this compound a prime substrate for conjugate addition, commonly known as the Michael reaction or 1,4-addition. libretexts.orglibretexts.org In this reaction, a nucleophile attacks the electrophilic β-carbon. fiveable.me The electronegative oxygen atom of the carbonyl group withdraws electron density from the β-carbon, making it susceptible to attack. libretexts.orgnih.gov

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile adds to the β-carbon of the α,β-unsaturated system. libretexts.org

Enolate Intermediate Formation: The electrons from the carbon-carbon double bond shift to form a resonance-stabilized enolate intermediate, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. libretexts.orgfiveable.me

Protonation: The enolate intermediate is then protonated, typically at the α-carbon, to yield the final saturated adduct. libretexts.orgfiveable.me

When the nucleophile is an amine, the reaction is termed an Aza-Michael addition. pressbooks.pub Primary and secondary amines readily add to α,β-unsaturated aldehydes and ketones in this manner. libretexts.org This reaction is of significant biological relevance as the amine groups on amino acid residues in proteins can act as nucleophiles.

Adduct Formation with Biological Nucleophiles

The high reactivity of this compound and related compounds allows them to form covalent adducts with various biological macromolecules, including proteins and DNA. nih.govnih.gov This adduction can alter the structure and function of these biomolecules.

The primary targets in proteins are nucleophilic amino acid residues. The reactivity order is generally considered to be Cysteine > Histidine > Lysine. mdpi.comresearchgate.net

Cysteine: The sulfhydryl group of cysteine is a soft nucleophile and readily attacks the β-carbon of 4-hydroxyalkenals via a Michael addition. nih.govnih.gov

Histidine: The imidazole (B134444) ring of histidine can also participate in Michael additions. mdpi.comresearchgate.net

Lysine: The ε-amino group of lysine can react via Michael addition or by forming a Schiff base with the aldehyde's carbonyl group. nih.govmdpi.com

| Biological Nucleophile | Amino Acid Residue | Primary Reaction Type | Reference |

|---|---|---|---|

| Protein | Cysteine | Michael Addition | nih.govnih.gov |

| Protein | Histidine | Michael Addition | mdpi.comresearchgate.net |

| Protein | Lysine | Michael Addition / Schiff Base Formation | nih.govmdpi.com |

| DNA | Deoxyguanosine (dG) | Michael Addition followed by Cyclization | nih.govresearchgate.net |

In addition to proteins, 4-hydroxyalkenals can react with DNA bases, leading to genotoxicity. The most susceptible site is often the deoxyguanosine (dG) residue. The reaction typically involves a Michael addition of the exocyclic N2 amino group of guanine (B1146940) to the β-carbon of the aldehyde, followed by a cyclization reaction with the N1 position of the guanine ring. researchgate.net This results in the formation of bulky, cyclic 1,N2-propano adducts. nih.govnih.gov The formation of these DNA adducts has been demonstrated for related compounds like 4-hydroxy-2-nonenal and 4-hydroxy-2-hexenal. researchgate.netnih.gov

Tautomerism and Isomerization in this compound and Related Enals

This compound, like other γ-hydroxy-α,β-unsaturated aldehydes, is capable of existing in multiple tautomeric forms. This structural versatility arises from the intramolecular interactions between the hydroxyl and aldehyde functional groups, leading to a dynamic equilibrium between different isomers. The primary forms of tautomerism exhibited by this compound are keto-enol tautomerism and, more significantly, ring-chain tautomerism. Isomerization also includes geometric isomerism around the carbon-carbon double bond.

The most prominent equilibrium for this compound is the ring-chain tautomerism, where the open-chain hydroxy aldehyde form coexists with its cyclic hemiacetal isomer. This intramolecular cyclization results in the formation of a five-membered ring, a derivative of tetrahydrofuran. The equilibrium between the open-chain and cyclic forms is influenced by various factors, including the solvent, temperature, and pH.

While specific quantitative studies on the tautomeric equilibrium of this compound are not extensively documented in publicly available literature, research on analogous hydroxy ketones and aldehydes provides significant insights into the expected behavior. For instance, studies on 5-hydroxy-2-pentanone have shown that in many organic solvents, there is a slight preference for the open-chain form over the cyclic hemiketal. researchgate.net It has been observed that increases in temperature and solvent polarity tend to favor the open-chain tautomer. researchgate.net In highly polar solvents like water, the cyclic form may not be significantly present. researchgate.net

The influence of solvent polarity on tautomeric equilibria is a well-established phenomenon. In the case of azomethine-functionalized derivatives, the capability of the solvent to form hydrogen bonds has been shown to dramatically influence the tautomerization process. nih.gov An increase in solvent polarity can lead to a gradual shift in the equilibrium between tautomers. nih.gov This principle can be extended to this compound, where polar, protic solvents would be expected to stabilize the open-chain form through intermolecular hydrogen bonding, while nonpolar solvents might favor the cyclic hemiacetal due to intramolecular hydrogen bonding.

In addition to ring-chain tautomerism, this compound can also exhibit keto-enol tautomerism, where a proton migrates from the α-carbon to the carbonyl oxygen, resulting in an enol form. However, for simple aldehydes and ketones, the keto form is generally more stable and predominates at equilibrium.

Geometric isomerism (cis-trans or E/Z isomerism) around the C2-C3 double bond is another important aspect of the isomerization of this compound. The trans (E) isomer is generally more stable than the cis (Z) isomer due to reduced steric hindrance. The interconversion between these isomers can be facilitated by acid or base catalysis or by photochemical means.

The following table summarizes the expected effects of different conditions on the tautomeric and isomeric equilibria of this compound, based on studies of analogous compounds.

| Condition | Effect on Ring-Chain Equilibrium | Effect on Cis-Trans Equilibrium | Probable Predominant Form |

| High Solvent Polarity (e.g., Water) | Shifts towards open-chain form | - | Open-chain, trans isomer |

| Low Solvent Polarity (e.g., Hexane) | Shifts towards cyclic hemiacetal form | - | Cyclic hemiacetal, trans isomer |

| Increased Temperature | Shifts towards open-chain form | May facilitate isomerization | Open-chain, trans isomer |

| Acidic or Basic pH | Can catalyze interconversion | Can catalyze interconversion | Mixture of isomers, position of equilibrium may be pH-dependent |

Further research, including detailed spectroscopic analysis (NMR, IR) and computational modeling, is necessary to fully quantify the tautomeric and isomeric landscape of this compound under various conditions.

Biochemical Pathways and Interactions Involving 4 Hydroxypent 2 Enal

Enzymatic Biotransformations of 4-Hydroxypent-2-enal

Cells possess enzymatic defense mechanisms to detoxify reactive aldehydes like HPE. These biotransformations primarily involve conjugation and oxidation reactions, which convert HPE into less reactive and more easily excretable metabolites.

Glutathione (B108866) Conjugation by Glutathione S-Transferases

A major detoxification pathway for α,β-unsaturated aldehydes, including HPE, is their conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-Transferases (GSTs). researchgate.netnih.gov This enzymatic process is significantly more efficient than the spontaneous reaction. researchgate.net GSTs facilitate the nucleophilic attack of the sulfhydryl group of GSH on the electrophilic carbon of HPE, leading to the formation of a stable conjugate.

Different isoforms of GST exhibit varying specificities and efficiencies in catalyzing this reaction. For instance, studies on the related compound 4-hydroxynonenal (B163490) (HNE) have shown that specific GST isozymes, such as GSTA4-4, are particularly effective at detoxifying these aldehydes. nih.gov This enzymatic action is crucial in regulating the intracellular levels of reactive aldehydes, thereby mitigating their toxic effects. nih.gov The resulting glutathione conjugates are typically more water-soluble and can be further metabolized and excreted from the cell. nih.gov

Aldehyde Dehydrogenase-Mediated Oxidation

Another critical route for the metabolism of HPE involves its oxidation, a reaction catalyzed by aldehyde dehydrogenases (ALDHs). psu.edu These enzymes convert the aldehyde group of HPE into a carboxylic acid, yielding a less reactive metabolite. psu.edu Similar to GSTs, various ALDH isozymes can participate in this process, and their activity can be influenced by factors such as the presence of coenzymes like NAD+ and metal ions like Mg2+. psu.edunih.gov

Research on the analogous compound HNE has revealed that the oxidation by ALDHs can be enantioselective, meaning the enzyme preferentially metabolizes one stereoisomer over the other. psu.edu For example, some ALDH isozymes show a preference for oxidizing the (R)-enantiomer of HNE. psu.edu This stereoselectivity highlights the specific nature of the enzyme-substrate interaction. The product of this oxidation is a carboxylic acid derivative, which is generally less toxic than the parent aldehyde. psu.edu

Molecular Interactions with Cellular Components

The electrophilic nature of this compound allows it to react with various nucleophilic sites in essential cellular macromolecules, including DNA and proteins. These interactions can lead to the formation of adducts and cross-links, potentially disrupting normal cellular functions. bibliotekanauki.plbibliotekanauki.pl

DNA Adduct Formation and Interstrand Cross-linking

HPE, as a reactive α,β-unsaturated aldehyde, can readily react with the nitrogenous bases of DNA, leading to the formation of various adducts. bibliotekanauki.plnih.gov These modifications can distort the DNA helix, interfere with DNA replication and transcription, and can be mutagenic if not repaired. bibliotekanauki.plresearchgate.net

One of the significant consequences of HPE-DNA interaction is the formation of interstrand cross-links (ICLs). nsf.govnih.gov ICLs are particularly cytotoxic lesions as they covalently link the two strands of the DNA double helix, preventing their separation, which is essential for replication and transcription. nih.gov The formation of these cross-links often involves the reaction of the aldehyde with the exocyclic amino groups of DNA bases. nih.gov

Specific Adducts with Nucleobases (e.g., Guanine)

Guanine (B1146940) is a primary target for adduction by α,β-unsaturated aldehydes due to the nucleophilicity of its N7 and exocyclic N2 amino groups. nih.gov HPE can react with guanine to form various adducts, including exocyclic structures. researchgate.net For instance, the reaction can lead to the formation of 1,N2-propanodeoxyguanosine-type adducts. bibliotekanauki.pl

The formation of these adducts can be complex, sometimes involving aza-Michael addition of the N2-amino group of guanine to the electrophilic carbon of the aldehyde. nih.gov This can lead to the formation of a structurally complex interstrand cross-link. nih.gov The structure of these adducts has been characterized using techniques like mass spectrometry, which helps in identifying the specific atoms involved in the covalent linkage. nih.gov

Protein Modification and Adduct Characterization

Proteins are also major targets for modification by this compound due to the presence of nucleophilic amino acid residues. bibliotekanauki.plnih.gov The side chains of cysteine, histidine, and lysine (B10760008) are particularly susceptible to reaction with the electrophilic centers of HPE. nih.gov

The reaction of HPE with proteins can occur through two primary mechanisms: Michael addition to the C3 of the α,β-unsaturated aldehyde system or Schiff base formation with the aldehyde carbonyl group. nih.gov Michael addition typically involves the thiol group of cysteine or the imidazole (B134444) ring of histidine, while Schiff base formation occurs with the primary amino groups of lysine residues or the N-terminal amino group of the protein. nih.govnih.gov

Cellular Signaling and Stress Response Modulation

This compound (HPE), a reactive α,β-unsaturated aldehyde, plays a role in cellular stress by interacting with critical macromolecules, thereby modulating cellular responses. While less studied than other aldehydes derived from lipid peroxidation, such as 4-hydroxynonenal (HNE), research has identified specific interactions and effects of HPE on cellular pathways, particularly those related to DNA integrity and synthesis.

Research distinguishes the primary cytotoxic mechanism of HPE from other related aldehydes. Studies on tumor cells in vitro have shown that trans-4-hydroxypent-2-enal preferentially inhibits DNA synthesis. researchgate.netresearchgate.net This is in contrast to the effects of methylglyoxal, which primarily suppresses protein synthesis. researchgate.netresearchgate.net This specific targeting of DNA synthesis suggests that HPE can directly or indirectly interfere with the replication machinery or the availability of precursors required for DNA elongation.

The reactivity of HPE is rooted in its chemical structure. As part of the 4-hydroxyalkenals class, it is recognized for its high reactivity. researchgate.net Aldehydes in this group can readily diffuse across biological membranes and form covalent adducts with macromolecules, including DNA and proteins, through mechanisms like Michael addition. researchgate.net This capacity for alkylation is central to their biological effects.

A phosphorylated version of HPE is involved in endogenous DNA damage pathways. The compound trans-4-hydroxypent-2-enal 5-phosphate is generated as an electrophilic sugar remnant when an apurinic/apyrimidinic (AP) site in DNA undergoes strand cleavage through β-elimination. nsf.gov The generation of this reactive species is a significant consequence of DNA damage, highlighting a direct role for an HPE-related structure in modulating the cellular stress response to genomic instability. nsf.gov These reactive aldehydes can lead to the formation of DNA adducts and have been implicated in the genotoxicity of various compounds. researchgate.net

Interactive Data on HPE Cellular Interactions

The following table summarizes key research findings on the interactions of this compound within cellular systems.

| Interacting Component | Observed Effect | Context of Finding | Citation |

| DNA | Preferential inhibition of synthesis | In vitro studies on tumor cells | researchgate.netresearchgate.net |

| DNA | Formation of electrophilic species (trans-4-hydroxypent-2-enal 5-phosphate) from AP site cleavage | Generated during endogenous DNA damage and repair processes | nsf.gov |

| Cellular Proliferation | Moderate inhibition of tumor growth | In vivo studies on Sarcoma 180 | researchgate.net |

Role in Biological Systems

Endogenous Sources and Physiological Levels

4-hydroxypent-2-enal originates from endogenous cellular processes, primarily through the degradation of biomolecules under conditions of oxidative stress. One significant pathway involves the cleavage of DNA at apurinic/apyrimidinic (AP) sites. nih.gov During the process of DNA repair, β-elimination at an AP site can generate a reactive trans-α,β-unsaturated aldehyde sugar remnant on the 3'-terminus of the strand break. nih.gov This electrophilic species, identified as trans-4-hydroxypent-2-enal 5-phosphate, is considered a key example of an endogenously generated α,β-unsaturated aldehyde. nih.gov

Furthermore, HPE is known to be a C5 analogue of 4-hydroxynon-2-enal (HNE), one of the most abundant and studied products of lipid peroxidation. bibliotekanauki.plbibliotekanauki.pl HNE is formed from the oxidative degradation of ω-6 polyunsaturated fatty acids like linoleic and arachidonic acid. ontosight.ainih.gov By analogy, it is proposed that HPE can be formed from the peroxidation of shorter-chain lipids, although specific precursors are not as well-defined. The process of lipid peroxidation, driven by reactive oxygen species (ROS), leads to the breakdown of lipid hydroperoxides into a variety of aldehydes, including these cytotoxic 4-hydroxyalkenals. researchgate.net

Precise physiological levels of this compound in various tissues and fluids are not well-documented and remain an area for further research. However, its generation is associated with conditions of increased oxidative stress.

Table 1: Comparison of Endogenous Sources for 4-Hydroxyalkenals

| Compound | Primary Endogenous Source | Precursor Molecule(s) |

| This compound (HPE) | DNA Damage (AP Site Cleavage) | Deoxyribose in DNA nih.gov |

| Lipid Peroxidation (postulated) | Shorter-chain fatty acids | |

| 4-hydroxynon-2-enal (HNE) | Lipid Peroxidation | ω-6 Polyunsaturated Fatty Acids (e.g., Linoleic Acid, Arachidonic Acid) ontosight.ainih.gov |

| 4-hydroxyhexenal (HHE) | Lipid Peroxidation | ω-3 Polyunsaturated Fatty Acids nih.gov |

Contribution to Oxidative Stress Phenotypes

Oxidative stress is characterized by an imbalance between the production of reactive oxygen species and the ability of a biological system to detoxify these reactive intermediates. 4-hydroxyalkenals, including HPE, are not only products of oxidative damage but are also potent mediators that can amplify and propagate the initial injury. nih.govnih.gov

The high reactivity of this compound is due to its chemical structure, featuring an α,β-unsaturated aldehyde. This configuration makes it a strong electrophile, capable of reacting with nucleophilic centers in vital cellular macromolecules. nih.gov The primary mechanism of its cytotoxicity involves the formation of covalent adducts with proteins, phospholipids, and nucleic acids. bibliotekanauki.plontosight.ainih.gov

Protein Modification : HPE can react with the side chains of amino acids such as cysteine, histidine, and lysine (B10760008). This adduction can lead to protein cross-linking, alteration of protein structure, and loss of enzymatic function. bibliotekanauki.plontosight.ai

DNA Damage : Like other enals, HPE has the potential to form exocyclic adducts with DNA bases, contributing to mutagenicity and genomic instability. bibliotekanauki.pl

Membrane Damage : As a product of lipid peroxidation, it can participate in reactions that further disrupt the integrity and function of cellular membranes. nih.gov

These molecular-level damages collectively contribute to the broader cellular phenotypes associated with oxidative stress, including the impairment of signaling pathways, induction of inflammatory responses, and ultimately, programmed cell death or necrosis. ontosight.ainih.gov

Table 2: Molecular Damage Contributing to Oxidative Stress by 4-Hydroxyalkenals

| Target Biomolecule | Type of Damage | Consequence |

| Proteins | Covalent adduct formation (Michael addition, Schiff base) | Altered structure, enzyme inactivation, protein aggregation and cross-linking ontosight.ainih.gov |

| DNA | Formation of exocyclic adducts | Mutagenesis, genomic instability, DNA-protein cross-links bibliotekanauki.pl |

| Lipids | Further propagation of peroxidation | Disruption of membrane integrity and fluidity nih.gov |

Interplay with Cellular Defense Mechanisms

Cells have evolved sophisticated defense mechanisms to counteract the harmful effects of reactive aldehydes like this compound. These systems aim to detoxify the aldehydes and repair the damage they cause. The primary detoxification pathways for α,β-unsaturated aldehydes involve enzymatic reactions. bibliotekanauki.pl

Glutathione (B108866) Conjugation : The most significant pathway for the detoxification of 4-hydroxyalkenals is their conjugation with glutathione (GSH), a major cellular antioxidant. This reaction is predominantly catalyzed by enzymes of the Glutathione S-transferase (GST) family. The resulting GSH-conjugate is less reactive and can be further metabolized and excreted from the cell. bibliotekanauki.pl

Enzymatic Oxidation : Aldehyde dehydrogenases (ALDH) represent another critical line of defense. These enzymes catalyze the oxidation of the aldehyde group to a carboxylic acid. The resulting product, 4-hydroxypent-2-enoic acid, is less toxic and can be more readily managed by the cell. bibliotekanauki.pl

Enzymatic Reduction : Aldehyde reductases can convert the aldehyde group to an alcohol, forming 4-hydroxypent-2-en-1-ol, another detoxification product.

The generation of HPE from DNA damage also highlights its interplay with DNA repair machinery. nih.gov The formation of the aldehyde at a strand break is a critical step that signals for further processing by enzymes such as polymerases and ligases to restore the integrity of the DNA strand.

Table 3: Cellular Defense and Detoxification Pathways for Reactive Aldehydes

| Defense Mechanism | Key Enzyme(s) / Molecule | Action on Aldehyde |

| Conjugation | Glutathione S-transferases (GSTs), Glutathione (GSH) | Covalent attachment of GSH to the aldehyde, neutralizing its reactivity. bibliotekanauki.pl |

| Oxidation | Aldehyde Dehydrogenases (ALDH) | Conversion of the aldehyde group to a less reactive carboxylic acid. bibliotekanauki.pl |

| Reduction | Aldehyde Reductases | Conversion of the aldehyde group to an alcohol. |

| DNA Repair | DNA Glycosylases, AP Endonucleases, Polymerases, Ligases | Excision and repair of DNA adducts and strand breaks associated with aldehyde formation. nih.gov |

Synthetic Applications and Derivatives of 4 Hydroxypent 2 Enal

Utilization as a Building Block in Organic Synthesis

The unique structural attributes of 4-hydroxypent-2-enal make it a valuable C5 building block in synthetic organic chemistry. Its ability to undergo reactions at both the hydroxyl and aldehyde functionalities, as well as across the carbon-carbon double bond, provides synthetic chemists with a powerful tool for the elaboration of intricate molecular frameworks.

Application in Heterocyclic Compound Synthesis (e.g., Pictet-Spengler Reactions with related hydroxyalkenals)

The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, traditionally involves the condensation of a β-arylethylamine with an aldehyde or ketone. jk-sci.com The reaction proceeds through the formation of a Schiff base, followed by an acid-catalyzed intramolecular electrophilic substitution. jk-sci.com While classic Pictet-Spengler reactions utilize simple aldehydes, the use of more complex carbonyl compounds like hydroxyalkenals has expanded the scope and utility of this transformation, enabling the synthesis of a wide variety of aza-heterocyclic compounds. mdpi.com

For instance, related hydroxyalkenals, such as (E)-5-hydroxypent-2-enal, have been employed in the synthesis of indole (B1671886) alkaloids. mdpi.com In these reactions, the hydroxyalkenal acts as a key component, reacting with tryptamine (B22526) derivatives to construct the core heterocyclic structure. mdpi.com The strategic use of such building blocks has been instrumental in the total synthesis of complex natural products. For example, a divergent enantioselective total synthesis of (−)-ajmalicine, (+)-mayumbine, and (−)-roxburghine C utilized (E)-5-hydroxypent-2-enal in an organocatalytic reaction with N-acetoacetyl tryptamine to generate a key pentacyclic intermediate. researchgate.netacs.orgacs.org This intermediate then served as a common precursor to the different target alkaloids. researchgate.netacs.orgacs.org

The Pictet-Spengler reaction's versatility is further highlighted by its application in tandem or cascade reactions. These sequences can include steps like Michael additions, enabling the construction of highly complex polycyclic architectures in a few efficient steps. researchgate.net The reaction conditions, including the choice of acid catalyst (protic or Lewis acids) and solvent, can significantly influence the reaction's outcome and stereoselectivity. jk-sci.com

Synthesis of Structurally Modified Hydroxyalkenals and Analogs

The core structure of this compound can be chemically modified to generate a library of analogs with diverse functionalities. These modifications can be targeted at the hydroxyl group, the aldehyde, or the alkene moiety, leading to a wide range of structurally varied hydroxyalkenals.

One common modification involves the derivatization of the hydroxyl group. For example, in analytical applications, the hydroxyl function of 4-hydroxyalkenals can be converted to their trimethylsilyl (B98337) (TMS) ethers to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net

The aldehyde group is another site for modification. It can react with various nucleophiles to form a range of derivatives. For instance, reaction with hydrazines can yield hydrazones, which can be useful for analytical purposes. researchgate.net Furthermore, the α,β-unsaturated aldehyde system can participate in Michael additions, allowing for the introduction of various substituents at the β-position. mdpi.com

The synthesis of longer-chain or substituted hydroxyalkenals is also an active area of research. Cross-metathesis reactions have proven to be a powerful tool for this purpose. For example, the synthesis of (E)-4-hydroxynon-2-enal has been achieved through a cross-metathesis reaction between oct-1-en-3-ol and acrolein in the presence of a Grubbs catalyst. bibliotekanauki.plresearchgate.net This methodology allows for the efficient construction of various hydroxyalkenal analogs by simply changing the starting olefin.

A tandem IBX-promoted oxidation of primary alcohols to aldehydes, followed by the opening of an intermediate β,γ-diolcarbonate aldehyde, has been developed to produce (E)-γ-hydroxy-α,β-enals. researchgate.net This method is notable for its exclusive formation of the (E)-olefin and the absence of over-oxidation of the γ-hydroxy group. researchgate.net

Methodological Advances in Synthesis Utilizing this compound Scaffolds

Recent advancements in synthetic methodology have further expanded the utility of this compound and related scaffolds. Organocatalysis, in particular, has emerged as a powerful strategy for controlling the stereochemical outcome of reactions involving these building blocks.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a number of advantages, including mild reaction conditions and the ability to achieve high levels of enantioselectivity. In the context of hydroxyalkenal chemistry, organocatalysts have been successfully employed to control the formation of stereocenters in various transformations.

A notable example is the use of the Hayashi-Jørgensen catalyst, a proline-derived organocatalyst, in the reaction between N-acetoacetyl tryptamine and (E)-5-hydroxypent-2-enal. acs.orgacs.org This reaction proceeds with high diastereo- and enantioselectivity to furnish a key pentacyclic intermediate used in the synthesis of several indole alkaloids. researchgate.netacs.orgacs.org This organocatalytic approach provides a powerful method for the asymmetric construction of complex molecular architectures from simple, achiral starting materials.

Organocatalytic cascade reactions involving hydroxyalkenal scaffolds have also been developed. For instance, an organocatalytic one-pot reaction sequence has been designed for the construction of indoloquinolizidines, which involves an asymmetric Michael addition catalyzed by a Jørgensen-Hayashi catalyst. mdpi.com These cascade reactions allow for the rapid and efficient synthesis of complex heterocyclic systems with multiple stereocenters.

The development of new organocatalytic methods continues to be an active area of research, and it is expected that these approaches will play an increasingly important role in the synthetic applications of this compound and its analogs.

Table of Key Reactions and Applications

| Reaction Type | Reactants | Product Class | Significance |

| Pictet-Spengler Reaction | β-Arylethylamine, Hydroxyalkenal | Tetrahydro-β-carbolines | Synthesis of indole alkaloids and other aza-heterocycles. mdpi.comresearchgate.net |

| Organocatalytic Michael Addition/Cyclization | N-Acetoacetyl tryptamine, (E)-5-Hydroxypent-2-enal | Pentacyclic Indole Alkaloid Precursors | Enantioselective synthesis of complex natural products. researchgate.netacs.orgacs.org |

| Cross-Metathesis | Alkene, Acrolein | Structurally Modified Hydroxyalkenals | Access to a diverse range of hydroxyalkenal analogs. bibliotekanauki.plresearchgate.net |

| Tandem Oxidation/Carbonate Opening | β,γ-Diolcarbonate | (E)-γ-Hydroxy-α,β-enals | Stereoselective synthesis of (E)-hydroxyalkenals. researchgate.net |

Analytical Methodologies for Detection and Quantification of 4 Hydroxypent 2 Enal

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating 4-hydroxypent-2-enal from complex mixtures, enabling its subsequent identification and quantification. Various chromatographic methods have been employed, each offering distinct advantages in terms of resolution, sensitivity, and application.

Gas Chromatography (GC) and Chiral GC

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For the analysis of 4-hydroxyalkenals like HPE, derivatization is often necessary to increase their volatility and stability for GC analysis. nih.gov A common approach involves derivatization with agents like pentafluorobenzyl-hydroxylamine followed by silylation. nih.gov

Chiral GC is specifically utilized for the separation of enantiomers. This is particularly important as the biological activities of chiral molecules like this compound can be enantiomer-dependent. researchgate.netnih.gov The use of chiral stationary phases in GC columns allows for the differential interaction with each enantiomer, leading to their separation and enabling the determination of enantiomeric excess (ee). researchgate.net For instance, the enantiomeric composition of related hydroxyalkenals has been determined using chiral GC columns, highlighting the utility of this technique in stereochemical analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-performance liquid chromatography is a versatile and widely used technique for the separation of a broad range of compounds, including those that are non-volatile or thermally labile. HPLC is frequently employed for the analysis of 4-hydroxyalkenals and their derivatives. researchgate.net Methods often involve reversed-phase columns, such as C18, and UV or fluorescence detection. und.edu Derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to form stable hydrazones that are readily detectable by UV-Vis spectrophotometry. researchgate.net

Chiral HPLC is the gold standard for the separation and quantification of the enantiomers of this compound and related compounds. rsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, resulting in different retention times and allowing for their separation. rsc.org Various chiral columns, such as Chiralpak and Chiralcel, are commercially available and have been successfully used for the enantioselective analysis of hydroxyalkenals. rsc.orgwiley-vch.de The mobile phase composition, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is optimized to achieve the best separation. rsc.org

Below is an interactive table summarizing typical conditions for chiral HPLC analysis of related compounds, which can be adapted for this compound.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective technique for the qualitative analysis and monitoring of chemical reactions. bibliotekanauki.plsemanticscholar.org It can be used to separate this compound from other compounds in a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. bibliotekanauki.plsemanticscholar.org Visualization of the separated spots can be achieved using various methods, such as UV light or by spraying with a staining reagent like p-anisaldehyde followed by heating. bibliotekanauki.plsemanticscholar.org While primarily a qualitative tool, TLC can provide preliminary information about the purity of a sample and guide the development of column chromatography or HPLC methods. bibliotekanauki.pl

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound. These techniques provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. researchgate.netbibliotekanauki.pl Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. msu.edu For this compound, ¹H NMR would show characteristic signals for the aldehydic proton, the vinylic protons, the proton on the carbon bearing the hydroxyl group, and the methyl protons. bibliotekanauki.pl The coupling constants between adjacent protons can help to establish the stereochemistry of the double bond (E or Z). bibliotekanauki.pl

The following table summarizes expected ¹H NMR chemical shifts for a related compound, which can provide a reference for this compound.

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for the quantification of analytes in complex biological matrices. und.edu Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This technique, often referred to as LC-MS/MS, is highly specific and sensitive, making it ideal for the trace analysis of this compound and its metabolites in biological samples. und.edu The development of LC-MS/MS methods often involves the use of an internal standard, such as a deuterated analog of the analyte, to ensure accurate quantification. und.edu

Derivatization Strategies for Enhanced Analytical Detection (e.g., 2,4-Dinitrophenylhydrazine)

The detection and quantification of this compound (4-HPE), a reactive short-chain α,β-unsaturated hydroxyalkenal, in various matrices present analytical challenges due to its low molecular weight, potential for volatility, and tendency to undergo spontaneous reactions such as aldol (B89426) addition and condensation. To overcome these difficulties and enhance analytical sensitivity and selectivity, derivatization strategies are commonly employed. These methods convert the analyte into a more stable, easily detectable derivative, often with a chromophore suitable for ultraviolet-visible (UV-Vis) or other detection methods. The most widely used derivatizing agent for carbonyl compounds, including 4-HPE, is 2,4-dinitrophenylhydrazine (DNPH).

The reaction of an aldehyde or ketone with DNPH is a well-established acid-catalyzed addition-elimination reaction that results in the formation of a stable 2,4-dinitrophenylhydrazone (DNPH-hydrazone) derivative. uni-konstanz.deresearchgate.net These derivatives are typically crystalline solids with sharp melting points and, importantly, possess a strong chromophore, making them readily detectable by HPLC with UV-Vis detection at wavelengths around 360 nm. researchgate.net

The general mechanism for the derivatization of 4-HPE with DNPH involves the nucleophilic attack of the amino group of DNPH on the carbonyl carbon of 4-HPE, followed by the elimination of a water molecule to form the corresponding hydrazone. This reaction is typically carried out in an acidic medium, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

While specific optimized conditions for the derivatization of 4-HPE are not extensively detailed in publicly available literature, general protocols for short-chain aldehydes can be adapted. uni-konstanz.de The derivatization is often performed by bubbling the sample through a solution of DNPH in a suitable solvent, such as acetonitrile (B52724), often with a catalytic amount of a strong acid like sulfuric or phosphoric acid. researchgate.netresearchgate.net Alternatively, for liquid samples, the reagent can be added directly to the sample solution.

Several factors can influence the efficiency of the derivatization reaction, including the pH, reaction time, temperature, and the molar ratio of the derivatizing agent to the analyte. researchgate.net For instance, studies on other carbonyls have shown that optimizing the acid concentration and reaction temperature is crucial for achieving complete derivatization and avoiding side reactions. researchgate.net

One of the challenges in the analysis of DNPH-hydrazones is the potential formation of E/Z stereoisomers due to the C=N double bond in the hydrazone structure. This can lead to the appearance of multiple peaks for a single analyte in the chromatogram, complicating quantification. However, for many aldehyde-DNPH derivatives, one isomer is often predominantly formed.

The analysis of the formed 4-HPE-DNPH derivative is typically performed by reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is usually achieved on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol. uni-konstanz.deresearchgate.net Gradient elution is often employed to achieve better separation of different aldehyde-DNPH derivatives in complex samples.

The table below summarizes typical analytical parameters for the HPLC analysis of short-chain aldehyde-DNPH derivatives, which would be applicable to the analysis of 4-HPE-DNPH.

| Parameter | Typical Value/Condition | Source |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) | uni-konstanz.deresearchgate.net |

| Reaction Medium | Acetonitrile/Water with acid catalyst (e.g., H₂SO₄, H₃PO₄) | researchgate.netresearchgate.net |

| HPLC Column | C18 reversed-phase (e.g., 4.6 mm I.D. x 150 mm, 5 µm) | uni-konstanz.deresearchgate.net |

| Mobile Phase | Acetonitrile/Water gradient | uni-konstanz.deresearchgate.net |

| Detection | UV-Vis at ~360 nm | researchgate.net |

| Limit of Detection | In the range of µg/L for hydrazones | uni-konstanz.de |

While DNPH is the most common derivatizing agent, other reagents have been developed for the analysis of aldehydes. These include dansylhydrazine, which yields highly fluorescent derivatives suitable for fluorescence detection, and other hydrazine-based reagents. However, DNPH remains the most widely used due to its reliability, the stability of the derivatives, and the accessibility of the required analytical instrumentation.

Future Research Directions and Challenges

Elucidation of Underexplored Endogenous Formation Pathways

The primary recognized pathway for the formation of 4-HPE is through lipid peroxidation. However, the potential for other endogenous formation routes remains an area of active inquiry. The degradation of DNA, specifically at apurinic/apyrimidinic (AP) sites, has been identified as a possible source. nih.gov Strand cleavage at these sites can generate a reactive α,β-unsaturated aldehyde sugar remnant, which has been referred to by various names including trans-4-hydroxypent-2-enal 5-phosphate. nih.gov Further research is needed to determine the prevalence and physiological relevance of this pathway in comparison to lipid peroxidation. Investigating the specific cellular conditions and enzymatic activities that may favor the formation of 4-HPE from DNA damage will be crucial.

Comprehensive Understanding of Stereoisomer-Specific Biological Activities

Like its more studied analog, 4-hydroxynonenal (B163490) (HNE), 4-HPE is generated as a racemic mixture. bibliotekanauki.pl However, the biological activities of its individual enantiomers are largely unknown. It is anticipated that the (R)- and (S)-enantiomers of 4-HPE will exhibit different behaviors in their interactions with cellular components, a phenomenon observed with HNE. bibliotekanauki.plresearchgate.net For instance, the stereoisomers of HNE adducts to guanine (B1146940) in DNA show marked differences in chemical reactivity and mutagenicity. bibliotekanauki.pl Furthermore, monoclonal antibodies can specifically recognize proteins modified by either 4(R)-HNE or 4(S)-HNE, and the metabolism of HNE is enantioselective. bibliotekanauki.pl A significant challenge has been the lack of straightforward methods for preparing the pure enantiomers of 4-hydroxyalkenals. bibliotekanauki.plresearchgate.net Developing efficient and scalable enantioselective syntheses of (R)- and (S)-4-hydroxypent-2-enal is a critical first step to enable detailed studies of their distinct biological effects.

Development of Advanced Analytical Techniques for Low-Concentration Detection

Accurately quantifying low concentrations of 4-HPE in biological samples presents a significant analytical challenge. Its high reactivity means it can be rapidly consumed in reactions with cellular nucleophiles, making detection difficult. researchgate.net Current methods often involve derivatization followed by techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). While sensitive, these methods can be complex and may not be suitable for real-time monitoring in living systems. There is a pressing need for the development of more advanced analytical techniques with improved sensitivity and specificity for detecting 4-HPE at trace concentrations. This could involve the creation of novel fluorescent probes or immunosensors that can selectively bind to 4-HPE, allowing for its visualization and quantification within cells and tissues. Such advancements would provide invaluable tools for studying its spatial and temporal dynamics in various physiological and pathological states.

Exploration of Novel Synthetic Routes and Derivatizations

The synthesis of 4-HPE and its derivatives is essential for conducting detailed biological and mechanistic studies. While some synthetic methods exist, there is always a need for more efficient, stereoselective, and versatile routes. acs.org For example, a stereoselective synthesis of 4-hydroxypent-2-enal has been reported, which was crucial for establishing its configuration. researchgate.net Cross-metathesis reactions have also been employed for the synthesis of related hydroxyalkenals. researchgate.net The development of novel synthetic strategies would not only facilitate the production of 4-HPE itself but also open avenues for creating a diverse range of derivatives. These derivatives could be used as molecular probes to study its interactions with specific proteins or as potential modulators of its biological activity. For instance, the use of (E)-5-hydroxypent-2-enal in organocatalytic reactions has been shown to generate functionalized compounds with high diastereo- and enantioselectivity, highlighting the synthetic utility of such molecules. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-hydroxypent-2-enal, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer :

- Step 1 : Review literature on α,β-unsaturated aldehyde synthesis. For example, (S,E)-5-((tert-butyl)phenylsilyl)oxy)-4-hydroxypent-2-enal was synthesized via silyl ether protection of hydroxyl groups followed by oxidation .

- Step 2 : Use controlled stoichiometry (e.g., 1.2 equivalents of oxidizing agent) and inert atmospheres (N₂/Ar) to minimize side reactions.

- Step 3 : Monitor reaction progress with thin-layer chromatography (TLC) or GC-MS. Adjust temperature (e.g., 0–25°C) to stabilize intermediates.

- Step 4 : Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer :

- Step 1 : Conduct accelerated aging studies by storing samples at elevated temperatures (e.g., 40°C) and controlled humidity (e.g., 75% RH).

- Step 2 : Analyze degradation products using HPLC-UV or LC-MS at intervals (0, 7, 14 days).

- Step 3 : Compare degradation kinetics with Arrhenius modeling to predict shelf-life .

- Note : Stability data gaps exist for this compound; prioritize empirical testing over literature reliance .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- Step 1 : Employ 2D NMR (e.g., COSY, HSQC, HMBC) to confirm regiochemistry and stereochemistry. For example, HMBC correlations can verify conjugation between the hydroxyl and carbonyl groups .

- Step 2 : Use X-ray crystallography if crystalline derivatives are obtainable.

- Step 3 : Cross-validate with computational methods (DFT calculations for optimized geometries and NMR chemical shift predictions) .

Q. How can contradictory data on the reactivity of this compound in nucleophilic additions be reconciled?

- Methodological Answer :

- Step 1 : Systematically replicate prior experiments (e.g., Michael additions with amines/thiols) while controlling variables: solvent polarity (e.g., DMSO vs. THF), pH, and temperature .

- Step 2 : Use kinetic studies (stopped-flow UV-Vis) to compare reaction rates under conflicting conditions.

- Step 3 : Analyze solvent effects via Kamlet-Taft parameters or Hansen solubility models to identify polarity-driven discrepancies .

Q. What experimental designs are suitable for investigating the role of this compound in Maillard reaction pathways?

- Methodological Answer :

- Step 1 : Design a factorial experiment varying independent variables: temperature (100–200°C), pH (4–9), and reactant ratios (e.g., amino acids vs. This compound) .

- Step 2 : Quantify adducts using UPLC-QTOF-MS and assign structures via MS/MS fragmentation patterns.

- Step 3 : Apply multivariate analysis (PCA or PLS) to identify dominant factors influencing adduct formation .

Q. How should researchers address gaps in toxicological data for this compound in biomedical studies?

- Methodological Answer :

- Step 1 : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines (e.g., HepG2 for hepatic toxicity) .

- Step 2 : Compare results with structurally analogous aldehydes (e.g., 4-hydroxynonenal) to infer potential mechanisms .

- Step 3 : Collaborate with regulatory toxicology experts to align protocols with OECD guidelines and address reproducibility concerns .

Methodological Contradictions and Solutions

Q. Why do conflicting reports exist on the catalytic efficiency of this compound in asymmetric syntheses?

- Analysis :

- Source 1 : Claims high enantioselectivity (>90% ee) using chiral oxazaborolidine catalysts .

- Source 2 : Reports moderate ee (50–60%) under similar conditions .

- Resolution :

- Verify catalyst purity (e.g., via elemental analysis) and moisture content in solvents.

- Replicate both studies with standardized substrates (e.g., 4-nitrophenyl ester) to isolate catalyst performance .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators during synthesis .

- Ventilation : Use fume hoods for reactions releasing volatile aldehydes.

- Waste Disposal : Quench excess reagent with sodium bisulfite before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.